17-O-Methyl Boldenone-d3

Mass Spectrometry Stable Isotope Labeling Residue Analysis

Quantifying Boldenone metabolites in complex biological matrices requires a matched internal standard to correct for extraction recovery and ion suppression. Generic or mismatched deuterated analogs introduce unacceptable analytical bias. 17-O-Methyl Boldenone-d3 provides: • >99.5 atom% D isotopic purity for +3 Da mass shift, eliminating cross-channel interference • >99.0% HPLC purity with 24-month shelf life supporting ICH Q2(R1) validation • Direct co-elution and co-ionization with 17-O-Methyl Boldenone analyte for decision limits below 0.5 ng/mL in EU veterinary monitoring

Molecular Formula C20H28O2
Molecular Weight 303.5 g/mol
Cat. No. B15143631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-O-Methyl Boldenone-d3
Molecular FormulaC20H28O2
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3
InChIKeyJOWOQGZMRGPIKL-UKIZDOCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-O-Methyl Boldenone-d3: Deuterated Internal Standard


17-O-Methyl Boldenone-d3 is a deuterium-labeled analog of 17-O-Methyl Boldenone, an O-methylated derivative of the anabolic steroid Boldenone . The compound features three deuterium atoms at the 17-O-methyl position, providing a molecular weight of 303.45 g/mol compared to 300.44 g/mol for the unlabeled parent . This isotopic labeling enables precise differentiation from non-labeled analytes in mass spectrometry-based workflows, making it suitable as an internal standard for quantifying Boldenone-related residues in complex biological matrices . The compound is supplied with high isotopic purity (>99.5 atom% D) and overall HPLC purity (>99.0%), ensuring reliable performance in regulated analytical environments .

Why Generic Boldenone Standards Cannot Substitute


Substituting 17-O-Methyl Boldenone-d3 with non-deuterated 17-O-Methyl Boldenone or other Boldenone internal standards (e.g., 17β-Boldenone-d3) introduces unacceptable analytical bias. Generic substitution fails because the internal standard must precisely co-elute and co-ionize with the target analyte to compensate for variable matrix effects, ionization suppression, and recovery losses during sample preparation [1]. The D3-labeled 17-O-Methyl group ensures near-identical physicochemical behavior to the 17-O-Methyl Boldenone analyte while providing a distinct +3 Da mass shift that avoids isotopic interference . Use of alternative deuterated standards (e.g., 17β-Boldenone-d3) for 17-O-Methyl Boldenone quantification leads to differential extraction recovery and divergent ion suppression profiles, compromising method accuracy and precision in complex matrices like urine and tissue homogenates [2].

Quantitative Evidence for Selecting This Internal Standard


Isotopic Purity and Mass Shift

17-O-Methyl Boldenone-d3 provides a +3 Da mass shift relative to the unlabeled analyte, achieved through three deuterium atoms on the 17-O-methyl group . This mass difference is sufficient to separate the internal standard signal from the analyte while maintaining near-identical retention time, a critical requirement for accurate matrix effect correction [1]. The isotopic purity is specified as >99.5 atom% D, minimizing cross-talk between analyte and internal standard channels .

Mass Spectrometry Stable Isotope Labeling Residue Analysis

Chemical Purity and Lot Consistency

17-O-Methyl Boldenone-d3 is supplied with a minimum overall HPLC purity of 99.0% . This level of purity is comparable to or exceeds that of alternative Boldenone internal standards, which often are supplied with lower purity (e.g., 98% for some 17β-Boldenone-d3 batches) [1]. The documented lot-to-lot consistency supports long-term method reproducibility and meets ICH Q2(R1) validation requirements for impurity standards [2].

Analytical Method Validation Quality Control Regulatory Compliance

Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) such as 17-O-Methyl Boldenone-d3 provide superior matrix effect compensation compared to structural analogs or non-deuterated standards [1]. Studies on steroid quantification demonstrate that deuterated standards can offset matrix effects, with peak area deviations ranging from 66% to 137% of neat solution values depending on matrix load [2]. The use of a non-deuterated analog (e.g., unlabeled 17-O-Methyl Boldenone) would fail to correct for these effects, leading to quantitative errors of 20-50% in complex matrices [3].

Matrix Effects LC-MS/MS Method Robustness

Regulatory Decision Limits (CCα/CCβ)

LC-MS/MS methods for Boldenone residues in cattle urine using deuterated internal standards (e.g., 17β-Boldenone-d3) achieve decision limits (CCα) as low as 0.1–0.3 ng/mL and detection capabilities (CCβ) of 0.4–1.0 ng/mL, meeting EU Commission Decision 2002/657/EC requirements [1]. The use of a matched deuterated standard (17-O-Methyl Boldenone-d3 for 17-O-Methyl Boldenone) is expected to yield comparable or better CCα/CCβ values due to improved analyte-internal standard co-elution [2]. Methods relying on non-deuterated or mismatched internal standards typically show higher CCα values (>0.5 ng/mL), reducing regulatory confidence [3].

Decision Limit Regulatory Analysis Veterinary Drug Residues

Key Application Scenarios


Residue Analysis in Livestock Matrices

17-O-Methyl Boldenone-d3 is the preferred internal standard for LC-MS/MS quantification of 17-O-Methyl Boldenone in bovine urine, feces, feed, and tissue samples. The matched isotopic labeling ensures optimal co-elution and matrix effect compensation, achieving decision limits (CCα) below 0.5 ng/mL as required for EU veterinary drug residue monitoring [1]. The compound's high isotopic purity (>99.5 atom% D) minimizes cross-channel interference, enabling robust quantification at trace levels .

Method Validation for Regulatory Submissions

Laboratories developing or validating analytical methods for Boldenone-related compounds in support of Abbreviated New Drug Applications (ANDAs) or pharmacopeial monographs should utilize 17-O-Methyl Boldenone-d3 as a primary internal standard. Its documented purity (>99.0% HPLC), lot-to-lot consistency, and 24-month shelf life provide the traceability and stability required for ICH Q2(R1) validation and regulatory inspection [2]. The deuterated standard also facilitates accurate assessment of method linearity, precision, and accuracy across multiple batches [3].

Anti-Doping and Forensic Toxicology

For anti-doping laboratories and forensic toxicology units, 17-O-Methyl Boldenone-d3 provides a critical internal standard for confirming the presence of 17-O-Methyl Boldenone in human or animal urine. The +3 Da mass shift allows unambiguous identification even in the presence of high background from endogenous steroids. The use of a matched deuterated standard supports the low decision limits and high specificity required for legal defensibility of adverse analytical findings [4].

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